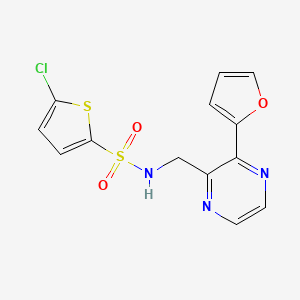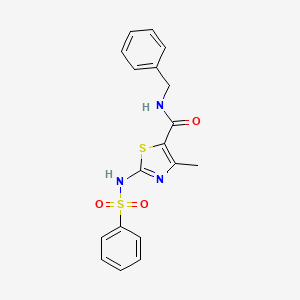![molecular formula C13H14O B2675847 Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone CAS No. 2375250-77-2](/img/structure/B2675847.png)
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone is a compound characterized by its unique cyclopropane ring structure
Aplicaciones Científicas De Investigación
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone has several scientific research applications, including:
Safety and Hazards
The compound is associated with several hazard statements: H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone typically involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method utilizes the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced synthetic methodologies that exploit stereoselective ring-retentive, metal-catalyzed, and organocatalytic additions to cyclopropenes .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols .
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring imposes conformational rigidity, which can influence its binding to biological targets and its overall pharmacological activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl phenyl ketone: Similar in structure but lacks the additional phenyl group on the cyclopropane ring.
Cyclopropyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
Cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone is unique due to its specific stereochemistry and the presence of both cyclopropane and phenyl groups. This combination imparts distinct chemical and biological properties that are not observed in simpler cyclopropane derivatives .
Propiedades
IUPAC Name |
cyclopropyl-[(1R,2R)-2-phenylcyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(10-6-7-10)12-8-11(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKICNNXXYMZDG-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
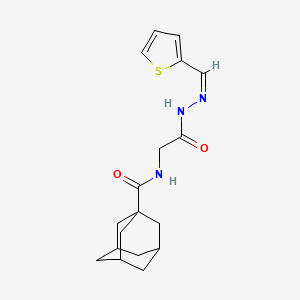

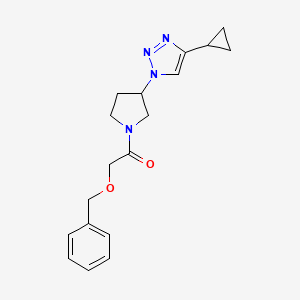
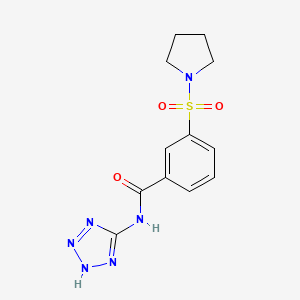
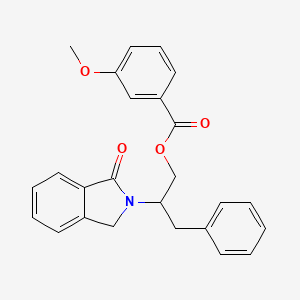
![3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2675770.png)
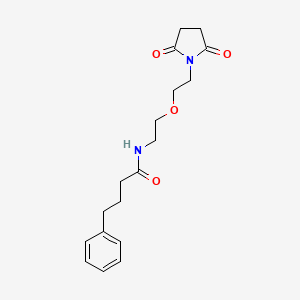
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2675773.png)

![[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate](/img/structure/B2675781.png)
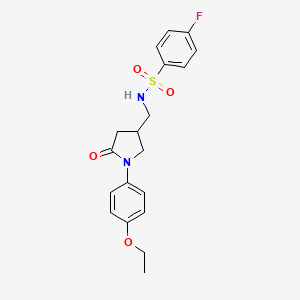
![1-(2-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2675783.png)
